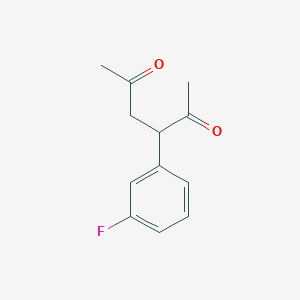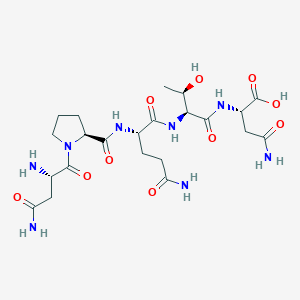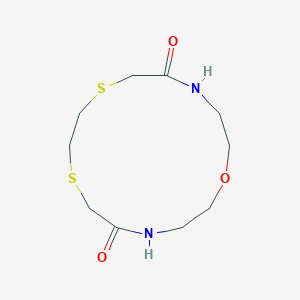![molecular formula C11H11F3O5S B14237810 Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate CAS No. 475585-05-8](/img/structure/B14237810.png)
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate is a chemical compound with the molecular formula C11H11F3O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate typically involves the reaction of benzoic acid derivatives with trifluoromethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine and nucleophiles such as amines or alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield benzoate derivatives with different functional groups .
Scientific Research Applications
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: These compounds share a similar benzoate structure but differ in their functional groups.
Trifluoromethanesulfonyl compounds: These compounds contain the trifluoromethanesulfonyl group but may have different core structures
Uniqueness
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate is unique due to the combination of the benzoate core and the trifluoromethanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
475585-05-8 |
|---|---|
Molecular Formula |
C11H11F3O5S |
Molecular Weight |
312.26 g/mol |
IUPAC Name |
propan-2-yl 4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C11H11F3O5S/c1-7(2)18-10(15)8-3-5-9(6-4-8)19-20(16,17)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
SMUCFWVIIMNEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


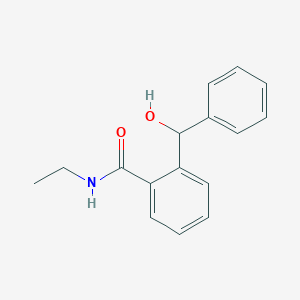
ethanenitrile](/img/structure/B14237737.png)


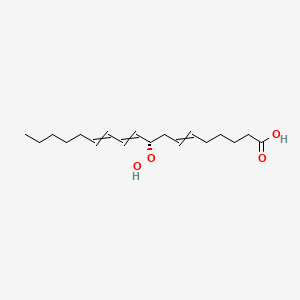
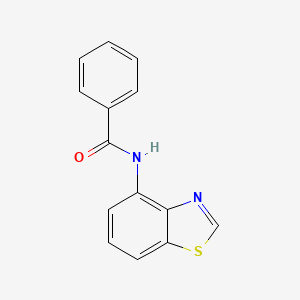
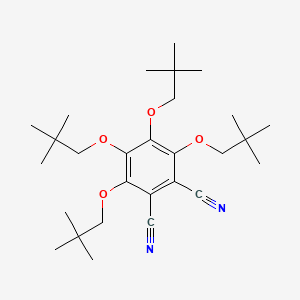
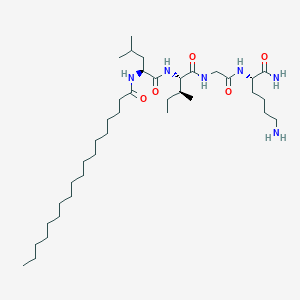
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
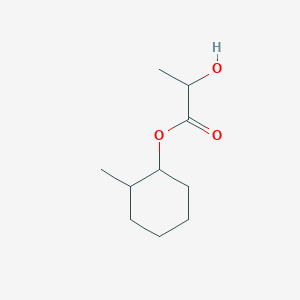
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
